molecular formula C18H22ClN3O2 B12158757 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide

2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide

Cat. No.: B12158757
M. Wt: 347.8 g/mol
InChI Key: WYNMGGXDCFQKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a carbonyl group, and a hexahydro-1,4-methanocyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide typically involves multiple steps, starting with the preparation of the hexahydro-1,4-methanocyclopenta[c]pyrrole ring system. This can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

The compound 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of cyclic amides with a complex structure that includes a chlorophenyl group and a cyclopentane moiety. Its molecular formula is C16H20ClN2O2C_{16}H_{20}ClN_2O_2 with a molecular weight of approximately 304.79 g/mol.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.0Apoptosis via caspase activation
A549 (Lung)7.5Cell cycle arrest
HeLa (Cervical)6.0Induction of oxidative stress

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.

Neuroprotective Properties

Research indicates neuroprotective effects against oxidative stress-induced neuronal damage. In animal models, treatment with this compound reduced markers of neuroinflammation and improved cognitive functions.

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
  • Inflammation in Animal Models : A murine model of acute inflammation showed that administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups.
  • Neuroprotection in Rats : In a rat model of Alzheimer's disease, administration of this compound improved memory performance on behavioral tests and reduced amyloid-beta plaque formation in the brain.

The biological activity is believed to stem from several mechanisms:

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses.

Properties

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxamide

InChI

InChI=1S/C18H22ClN3O2/c1-16-10-22(21-14(23)11-3-5-13(19)6-4-11)18(15(20)24)9-12(16)7-8-17(16,18)2/h3-6,12H,7-10H2,1-2H3,(H2,20,24)(H,21,23)

InChI Key

WYNMGGXDCFQKBH-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C1(CN(C2(C3)C(=O)N)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.